N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
CAS No.: 942006-93-1
Cat. No.: VC7462097
Molecular Formula: C18H16N2O4S2
Molecular Weight: 388.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942006-93-1 |
|---|---|
| Molecular Formula | C18H16N2O4S2 |
| Molecular Weight | 388.46 |
| IUPAC Name | N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |
| Standard InChI Key | IYOPFEVKIBFGRZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4 |
Introduction
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a synthetic organic compound that integrates structural motifs of quinoline, thiophene, and furan. Compounds with such heterocyclic frameworks are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This article explores the structural characteristics, physicochemical properties, and potential applications of this compound based on available data.
Synthesis
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multi-step reactions:
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Preparation of the tetrahydroquinoline core: Through catalytic hydrogenation or cyclization reactions.
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Introduction of the thiophene sulfonyl group: Via sulfonation using thiophene derivatives.
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Coupling with furan carboxylic acid derivatives: Employing amide bond formation techniques using coupling agents like EDC or DCC.
Medicinal Chemistry
The compound's heterocyclic framework is indicative of potential pharmacological activities:
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Anticancer Activity: Quinoline derivatives are well-known for their cytotoxic effects against various cancer cell lines.
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Anti-inflammatory Properties: Thiophene sulfonamides have demonstrated inhibition of inflammatory mediators like COX enzymes.
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Antimicrobial Activity: The combination of thiophene and furan moieties may enhance antibacterial or antifungal efficacy.
Drug Design
The compound's physicochemical profile aligns with Lipinski's Rule of Five for drug-likeness, making it a promising scaffold for further optimization in drug discovery programs.
Limitations and Research Gaps
Despite its promising structure:
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No detailed experimental studies (e.g., in vitro or in vivo activity assays) are currently available.
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Limited data exist on its pharmacokinetics or toxicity profile.
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Further computational docking studies could elucidate its binding affinity to biological targets.
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